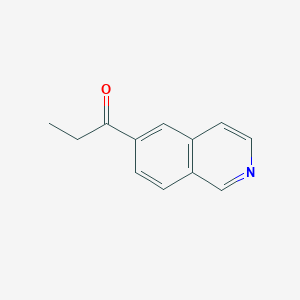

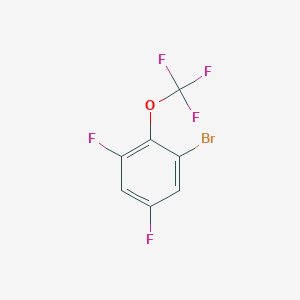

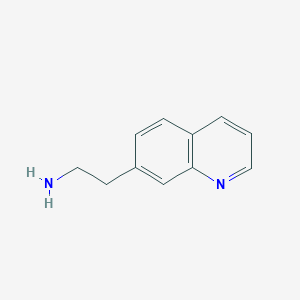

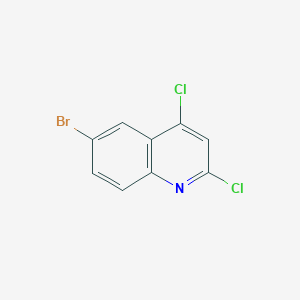

![molecular formula C10H14N2O3 B1394983 2-[(3-Hydroxybutyl)amino]nicotinic acid CAS No. 1220037-38-6](/img/structure/B1394983.png)

2-[(3-Hydroxybutyl)amino]nicotinic acid

Descripción general

Descripción

“2-[(3-Hydroxybutyl)amino]nicotinic acid” is a compound with the molecular formula C10H14N2O3 . It is not intended for human or veterinary use and is available for research use only.

Molecular Structure Analysis

The molecular structure of “this compound” consists of a nicotinic acid core with a hydroxybutylamino group attached . The exact 3D structure is not provided in the available resources.Aplicaciones Científicas De Investigación

Neuroprotective Effects

2-[(3-Hydroxybutyl)amino]nicotinic acid and related compounds have shown neuroprotective effects. For instance, β-hydroxybutyrate (BHB), a ketone body, protects against stroke and neurodegenerative diseases. It activates the hydroxy-carboxylic acid receptor 2 (HCA2), which is essential for neuroprotection offered by BHB and a ketogenic diet. Nicotinic acid, an HCA2 agonist, reduces infarct size in a stroke model, highlighting the importance of HCA2 in neuroprotection. This receptor's activation induces a protective phenotype in monocytes/macrophages, involving prostaglandin D2 production, crucial for delivering a neuroprotective signal to the brain (Rahman et al., 2014).

Receptor Diversity and Pharmacology

Nicotinic acid and its analogs interact with various receptors, including nicotinic acetylcholine receptors (nAChRs) and G protein-coupled receptors (GPRs). nAChRs, implicated in neurological and neuromuscular disorders, are diverse in vertebrates, with multiple subunits contributing to a range of subtypes. The understanding of nAChR diversity is crucial for developing treatments for related disorders (Millar & Gotti, 2009).

Metabolic Pathways

Studies have explored the metabolic pathways of nicotinic acid and related compounds. For example, the conversion of 3-hydroxyanthranilic acid to nicotinic acid in Neurospora has been studied, revealing insights into the metabolism of tryptophan to nicotinic acid (Leifer et al., 1950).

Synthesis and Applications in Medicinal Chemistry

Efficient synthesis methods for nicotinic acid-based compounds, including pseudopeptides with potential medicinal applications, have been developed. This synthesis involves coupling 2-cyanonicotinic acid with methyl esters of amino acids, leading to the creation of pseudopeptides with an amidoxime function on the pyridine ring (Ovdiichuk et al., 2015).

Mecanismo De Acción

Target of Action

The primary target of 2-[(3-Hydroxybutyl)amino]nicotinic acid, also known as HANA, is the G-protein-coupled FFA receptor 3 . This receptor plays a crucial role in regulating lipolysis, a process that breaks down fats and other lipids to release fatty acids .

Mode of Action

HANA interacts with its target receptor by binding to it and blocking its action . This results in a reduction of lipolysis, thereby controlling the release of fatty acids . Additionally, HANA antagonizes the NOD-like receptor protein 3 (NLRP3) inflammasome, leading to the inhibition of inflammation .

Biochemical Pathways

HANA affects several biochemical pathways. As a derivative of nicotinic acid, it acts as a precursor to the coenzyme NAD+. This coenzyme plays a crucial role in metabolism, acting as an electron donor or acceptor in many vital redox reactions . By maintaining the intracellular pool of niacin, HANA ensures the efficient functioning of NAD-dependent pathways .

Pharmacokinetics

As a small molecule, it is expected to have good bioavailability.

Result of Action

The action of HANA leads to various molecular and cellular effects. By reducing lipolysis, it controls the release of fatty acids, which can have implications for energy metabolism . Its anti-inflammatory action via the inhibition of the NLRP3 inflammasome can also have beneficial effects in conditions characterized by chronic inflammation .

Propiedades

IUPAC Name |

2-(3-hydroxybutylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-7(13)4-6-12-9-8(10(14)15)3-2-5-11-9/h2-3,5,7,13H,4,6H2,1H3,(H,11,12)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGCXDFLDNALDOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNC1=C(C=CC=N1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

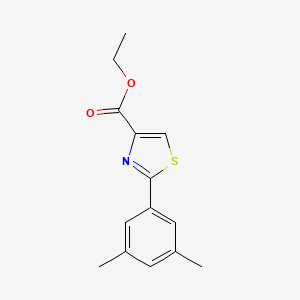

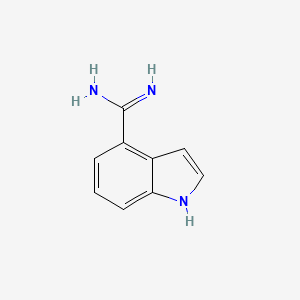

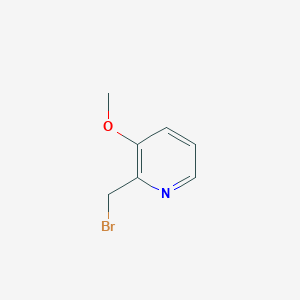

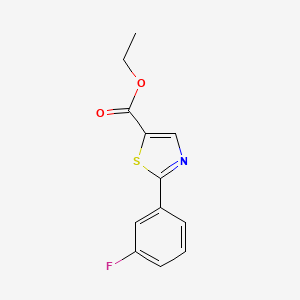

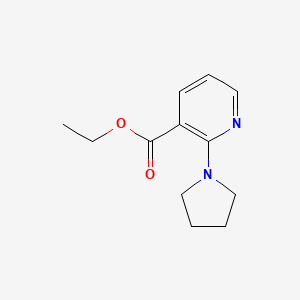

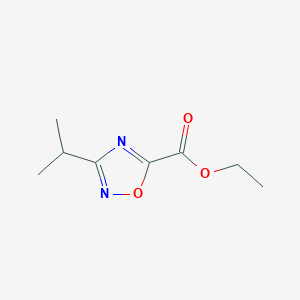

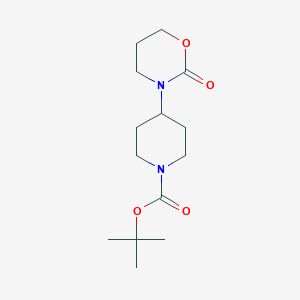

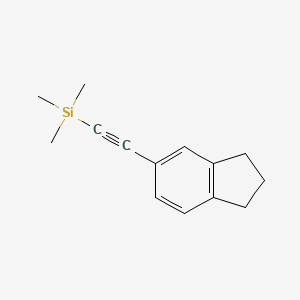

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.